2-Acetamidoethyl prop-2-enoate

Description

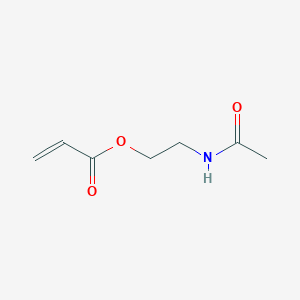

Structure

3D Structure

Properties

CAS No. |

92719-91-0 |

|---|---|

Molecular Formula |

C7H11NO3 |

Molecular Weight |

157.17 g/mol |

IUPAC Name |

2-acetamidoethyl prop-2-enoate |

InChI |

InChI=1S/C7H11NO3/c1-3-7(10)11-5-4-8-6(2)9/h3H,1,4-5H2,2H3,(H,8,9) |

InChI Key |

DWDJKTWRXOGHOS-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NCCOC(=O)C=C |

Origin of Product |

United States |

Synthetic Methodologies for 2 Acetamidoethyl Prop 2 Enoate and Its Structural Analogues

Conventional Chemical Synthesis Routes

Conventional synthesis of 2-Acetamidoethyl prop-2-enoate primarily relies on established organic chemistry reactions, including esterification and acrylation.

Esterification Reactions for Direct Synthesis of the Propenoate Moiety

The formation of the ester linkage in this compound can be achieved through the direct reaction of a carboxylic acid with an alcohol. This method, known as Fischer-Speier esterification, typically involves heating acrylic acid with 2-acetamidoethanol in the presence of an acid catalyst. To drive the reaction towards completion, the water formed during the reaction is usually removed.

Modern variations of esterification that could be applied to this synthesis include the use of coupling agents or activating agents to enhance reaction efficiency under milder conditions. For instance, dialkyl dicarbonates in the presence of a Lewis acid catalyst like magnesium chloride can facilitate the esterification between carboxylic acids and alcohols, yielding excellent results. organic-chemistry.org Another approach involves using 2-(trimethylsilyl)ethyl 2,2,2-trichloroacetimidate, which reacts with unprotected carboxylic acids under neutral, thermal conditions to form the corresponding ester. mdpi.com

Acrylation Strategies Involving 2-Acetamidoethanol

A more common and often more efficient method for synthesizing acrylate (B77674) esters involves the acrylation of an alcohol. In this strategy, 2-acetamidoethanol is treated with a reactive derivative of acrylic acid, such as acryloyl chloride or acrylic anhydride. This reaction is typically performed in the presence of a base, like pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid or acrylic acid byproduct formed.

A critical consideration in the synthesis involving 2-acetamidoethanol derivatives is the potential for side reactions. Specifically, under certain sulfonylation conditions (using TsCl or MsCl with pyridine), an N- to O-acetyl migration can occur. acs.orgresearchgate.net This highlights the importance of carefully selecting reaction conditions to ensure the desired product is obtained with high selectivity. While this migration is documented for sulfonylation, chemists must be aware of potential rearrangements in related acylation reactions.

Coupling Reactions and Precursor Functionalization (e.g., related thioester analogues)

Coupling reactions provide a versatile pathway to synthesize structural analogues of this compound, particularly thioester analogues. The synthesis of S-(2-acetamidoethyl) prop-2-enethiolate, a thioester analogue, has been described. db-thueringen.debiorxiv.org This synthesis can be achieved by reacting a carboxylic acid with N-acetylcysteamine in the presence of coupling agents like EDC·HCl and DMAP. biorxiv.org

Furthermore, multi-component coupling reactions can be employed to generate highly functionalized analogues. rsc.org For example, Suzuki cross-coupling reactions have been utilized to synthesize complex molecules by coupling a bromo-substituted precursor with various aryl boronic acids, demonstrating the modularity of this approach for creating diverse chemical structures. mdpi.com

Emerging and Sustainable Synthetic Pathways

Recent advancements in chemical synthesis have focused on developing more environmentally friendly and efficient methods. These include chemoenzymatic approaches and the application of green chemistry principles.

Chemoenzymatic Approaches to Ester Bond Formation

Enzymes offer a highly selective and efficient alternative to traditional chemical catalysts for ester synthesis. Lipases and esterases are commonly used to catalyze esterification and transesterification reactions under mild conditions, often with high enantioselectivity and without the need for protecting groups. acs.org For instance, alcohol dehydrogenases have been used in the chemoenzymatic synthesis of (2S)-2-arylpropanols, demonstrating the potential for dynamic kinetic resolution in producing chiral molecules. nih.gov

Carboxylic acid reductases (CARs) represent another class of enzymes that can be engineered for synthetic purposes. These enzymes activate carboxylic acids, which can then react with nucleophiles. While their native function is to produce aldehydes, engineered CARs can be used to form amides and potentially esters from a broad range of substrates. researchgate.net This approach offers a potential route for the enzymatic synthesis of this compound or its analogues.

Development of Green Chemistry Protocols for Synthesis Efficiency

The principles of green chemistry aim to reduce waste and improve the efficiency and sustainability of chemical manufacturing. acs.org Key strategies applicable to the synthesis of this compound include:

Catalysis: Using catalytic reagents in small amounts is superior to using stoichiometric reagents. acs.org For example, a polystyrene-supported organocatalyst has been used for the continuous flow synthesis of oxazolidinones, demonstrating a highly recyclable and stable system. rsc.org

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org

Use of Safer Solvents and Conditions: This includes using water as a solvent where possible or employing solvent-free reaction conditions. semanticscholar.org Surfactant-type Brønsted acid catalysts have enabled selective esterifications to occur in water. organic-chemistry.org

The development of green protocols could involve using a solid-supported catalyst for the acrylation of 2-acetamidoethanol, facilitating easy separation and reuse of the catalyst and minimizing waste.

Chemical Reactivity and Mechanistic Studies of 2 Acetamidoethyl Prop 2 Enoate

Reactivity of the α,β-Unsaturated Ester Moiety

The defining feature of 2-Acetamidoethyl prop-2-enoate is its α,β-unsaturated ester group, also known as an acrylate (B77674). This functionality consists of a carbon-carbon double bond conjugated with a carbonyl group, creating a versatile electrophilic system. wikipedia.org This conjugation results in two primary sites for nucleophilic attack: the carbonyl carbon and the β-carbon, leading to a rich and varied reaction chemistry. wikipedia.orglibretexts.org

Radical Addition and Polymerization Initiation Mechanisms

The carbon-carbon double bond in this compound makes it a suitable monomer for radical polymerization. This process is a chain reaction that generally proceeds through three main stages: initiation, propagation, and termination. fujifilm.com

Initiation: The process begins with the generation of free radicals from an initiator molecule, commonly an azo compound (like AIBN) or a peroxide, through thermal or photochemical decomposition. fujifilm.commdpi.comfujifilm.com This highly reactive radical species then adds to the double bond of the monomer, creating a new carbon-centered radical at the more substituted (α) position. youtube.com

Propagation: The newly formed monomer radical attacks another monomer molecule in a repetitive fashion, rapidly extending the polymer chain. fujifilm.comyoutube.com The addition consistently occurs so that the radical forms on the more substituted carbon, leading to a head-to-tail polymer structure. youtube.com

Termination: The growth of the polymer chain ceases when two propagating radical chains combine (recombination) or when one abstracts a hydrogen atom from another (disproportionation). fujifilm.comfujifilm.com

Modern controlled polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, can also be employed. RAFT polymerization involves a reversible chain transfer mechanism that allows for the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions. fujifilm.comnih.gov

Table 1: Key Stages of Free Radical Polymerization

| Stage | Description |

|---|---|

| Initiation | A free radical initiator (e.g., AIBN, benzoyl peroxide) decomposes to form active radicals, which then react with a monomer unit. fujifilm.commdpi.com |

| Propagation | The radical at the end of the growing chain adds to the double bond of a new monomer, extending the polymer. fujifilm.com |

| Termination | The reaction is concluded, typically by the combination of two radical chains (recombination) or through hydrogen transfer (disproportionation). fujifilm.comfujifilm.com |

Nucleophilic Addition Reactions (e.g., Michael-type Additions)

The conjugated system of α,β-unsaturated esters is highly susceptible to nucleophilic attack at the β-carbon. wikipedia.org This type of reaction is known as conjugate addition or Michael addition, and it is a thermodynamically controlled process. organic-chemistry.orgmasterorganicchemistry.com Weaker, "soft" nucleophiles preferentially attack the β-carbon (1,4-addition), whereas stronger, "hard" nucleophiles tend to attack the carbonyl carbon directly (1,2-addition). libretexts.org

In the Michael reaction, a nucleophile—termed the Michael donor—adds to the electrophilic α,β-unsaturated carbonyl compound, the Michael acceptor. libretexts.orgmasterorganicchemistry.com Common Michael donors include enolates, amines, and thiols. masterorganicchemistry.com The mechanism involves the nucleophilic attack on the β-carbon, which pushes the π-electrons to form an enolate intermediate. Subsequent protonation of this enolate yields the final product. libretexts.orgmasterorganicchemistry.com While unfunctionalized acrylamides are often considered more successful electrophiles in targeted covalent inhibitors, α,β-unsaturated esters readily participate in these reactions. nih.gov

Table 2: Comparison of Nucleophilic Addition Pathways

| Addition Type | Attacking Nucleophile | Site of Attack | Intermediate |

|---|---|---|---|

| 1,2-Direct Addition | Strong Nucleophiles (e.g., Grignard reagents, organolithiums). libretexts.orgchemistrysteps.com | Carbonyl Carbon | Tetrahedral Intermediate. libretexts.org |

| 1,4-Conjugate Addition (Michael) | Weak Nucleophiles (e.g., enolates, amines, thiols). masterorganicchemistry.com | β-Carbon | Enolate Ion. libretexts.org |

Electrophilic Additions Across the Carbon-Carbon Double Bond

The π-bond of the alkene moiety in this compound is an area of high electron density, making it nucleophilic and susceptible to attack by electrophiles. savemyexams.comlibretexts.org In an electrophilic addition reaction, the π-bond breaks to form two new single sigma bonds. savemyexams.com

The mechanism typically proceeds in two steps. First, the alkene's π-electrons attack an electrophile (E+), forming a new C-E bond and a carbocation intermediate. libretexts.orglasalle.edu This initial step is generally the slow, rate-determining step. libretexts.org In the second step, a nucleophile attacks the electrophilic carbocation, forming the final addition product. libretexts.orglasalle.edu The regioselectivity of the addition is governed by the stability of the carbocation intermediate; the electrophile adds to the carbon that results in the formation of the more stable carbocation (Markovnikov's rule). youtube.com For this compound, protonation at the terminal carbon (β-carbon) would yield a carbocation stabilized by the adjacent ester group.

Influence of the Acetamido Group on Reactivity

The N-acetylaminoethyl group appended to the ester oxygen is not merely a passive component; it actively influences the molecule's reactivity through both intramolecular interactions and steric/electronic effects.

Intramolecular Hydrogen Bonding and Chelation Effects on Reaction Pathways

The acetamido group contains a hydrogen bond donor (the N-H proton) and a hydrogen bond acceptor (the carbonyl oxygen). This allows for the possibility of forming an intramolecular hydrogen bond with the ester's carbonyl oxygen. libretexts.orgruc.dk The formation of such a bond would create a pseudo-cyclic conformation.

This conformational constraint can have significant implications for reaction pathways. For instance, in coordination polymerization, the amide group can play a crucial role. Research involving the copolymerization of 2-acetamidoethyl acrylate (AcAMEA) has shown that the reversible coordination of the free amide group to the metal center can significantly retard polymerization. acs.org This suggests a chelation effect where the amide and the acrylate moieties can bind to a metal catalyst, influencing its activity and the stereochemistry of the resulting polymer. Such intramolecular interactions are known to be critical in defining the structure of complex molecules and biological systems. ruc.dkmarquette.edu

Steric and Electronic Effects on Reaction Regioselectivity

The acetamidoethyl group exerts both steric and electronic effects that modulate the reactivity of the acrylate moiety.

Steric Effects: The bulkiness of the acetamidoethyl group can hinder the approach of reactants to the nearby ester carbonyl and the α-carbon. In polymerization reactions, for example, steric repulsion between bulky groups on the catalyst and the monomer can influence the rate of reaction and even promote side reactions like β-hydride elimination. acs.org This steric hindrance can be a controlling factor in achieving selective chemical transformations. bris.ac.ukresearchgate.net

Electronic Effects: The amide group possesses both inductive and resonance effects. The electronegative nitrogen and oxygen atoms can withdraw electron density through the sigma bonds (inductive effect). However, the nitrogen lone pair can also be delocalized, which is a key feature of amides. These electronic properties can be transmitted through the ethyl linkage to the ester oxygen, influencing the electron density of the entire α,β-unsaturated system. The electronic properties of an amide nitrogen have been shown to be crucial for its ability to coordinate with a catalyst and stabilize reaction intermediates, thereby guiding the regioselectivity of the reaction. iupac.orgucl.ac.uk

Table 3: Summary of Influences of the Acetamido Group

| Effect | Mechanism | Consequence on Reactivity |

|---|---|---|

| Intramolecular H-Bonding | Interaction between the amide N-H and the ester C=O. libretexts.orgruc.dk | Creates a more rigid, cyclic conformation; can lead to chelation with metal catalysts, affecting reaction rates. acs.org |

| Steric Hindrance | The physical bulk of the acetamidoethyl group. | Can direct incoming reagents away from the ester group, influencing regioselectivity and promoting certain reaction pathways. acs.org |

| Electronic Influence | Inductive withdrawal and resonance effects of the amide. | Modulates the electron density of the acrylate system, affecting the electrophilicity of the β-carbon and carbonyl carbon and influencing coordination to catalysts. ucl.ac.uk |

Polymerization Science and Macromolecular Engineering Incorporating 2 Acetamidoethyl Prop 2 Enoate

Homopolymerization Investigations

The synthesis of poly(2-Acetamidoethyl prop-2-enoate) through the polymerization of a single monomer type is fundamental to understanding its material properties. Acrylate (B77674) monomers are well-known to undergo polymerization through various radical mechanisms. noaa.gov

Controlled/living radical polymerization (CLRP) techniques are paramount for synthesizing polymers with predetermined molecular weights, narrow molecular weight distributions (low dispersity, Đ), and complex architectures. sigmaaldrich.com Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization are two of the most powerful and versatile CLRP methods applicable to a wide range of acrylic monomers. tcichemicals.com

Atom Transfer Radical Polymerization (ATRP) ATRP is a robust method for polymerizing acrylates, mediated by a transition metal complex (commonly copper) that reversibly activates and deactivates the growing polymer chain. sigmaaldrich.comcmu.edu The polymerization system for this compound would typically consist of the monomer, an alkyl halide initiator (e.g., ethyl α-bromoisobutyrate), and a catalyst system composed of a copper(I) halide and a nitrogen-based ligand (e.g., PMDETA or TPMA). cmu.edumdpi.com The process allows for the formation of well-defined homopolymers and serves as a foundation for creating more complex structures like block copolymers. mdpi.com The general mechanism enables precise control over the polymer chain growth.

Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization RAFT polymerization controls polymer growth through a chain transfer agent (CTA), typically a thiocarbonylthio compound. tcichemicals.com The choice of CTA is critical and depends on the monomer class. For acrylates like this compound, xanthates or dithiocarbamates are often suitable. The process involves a conventional radical initiator (like AIBN) to start the polymerization, with the CTA mediating the chain equilibrium to produce living chains. nih.gov This method is highly tolerant of various functional groups and solvents, making it a versatile choice for creating functional polymers.

| Technique | Key Components | Expected Outcome for Poly(this compound) |

| ATRP | Monomer, Alkyl Halide Initiator, Copper(I) Halide (Catalyst), Ligand (e.g., PMDETA) | Well-defined polymer with controlled molecular weight and low dispersity (Đ ≈ 1.1–1.3). |

| RAFT | Monomer, Radical Initiator (e.g., AIBN), Chain Transfer Agent (CTA) (e.g., Xanthate, Dithiocarbamate) | Well-defined polymer with living characteristics, suitable for block copolymer synthesis. |

This table outlines the general components and expected outcomes for the controlled polymerization of this compound based on established methodologies for other acrylate monomers.

The kinetics of free-radical polymerization are governed by the rates of initiation, propagation, and termination. uwaterloo.ca For acrylate monomers, the propagation rate coefficient (k_p) is a crucial parameter that can be significantly influenced by the reaction medium. rsc.org Studies on monomers like acrylic acid have shown that k_p can increase by an order of magnitude when changing from bulk polymerization to a dilute aqueous solution, a phenomenon attributed to hydrogen bonding effects. uni-goettingen.de Given the hydrogen-bonding capability of the acetamido group in this compound, its polymerization kinetics would be expected to show similar solvent dependency.

Thermodynamically, the polymerization of acrylates is an exothermic process. noaa.gov This release of heat can lead to autoacceleration (the Trommsdorff–Norrish effect) at high conversions and, under certain conditions, can result in runaway reactions if not properly controlled. Furthermore, many acrylate monomers are capable of thermal self-initiation at elevated temperatures, which can be a factor in both synthesis and storage. noaa.govmdpi.com

| Monomer (for comparison) | k_p (L mol⁻¹ s⁻¹) (in bulk) | Polymerization Conditions |

| Methyl Acrylate (MA) | ~21,000 | 60 °C |

| Butyl Acrylate (BA) | ~22,000 | 60 °C |

| Acrylic Acid (AA) | ~18,000 | 60 °C |

The homopolymerization of this compound can be conducted under various conditions to tailor the final polymer properties.

Solvent: The choice of solvent is critical. Due to the hydrophilic side chain, polar solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or alcohols would be suitable for solution polymerization. Polymerization in aqueous media is also a possibility, which could significantly affect the reaction kinetics. rsc.org

Temperature: The reaction temperature influences the rate of initiation and propagation. Higher temperatures generally lead to faster polymerization but may also increase the rate of side reactions or thermal initiation, potentially broadening the molecular weight distribution in non-controlled systems. mdpi.com

Initiator: For conventional free-radical polymerization, common thermal initiators include azobisisobutyronitrile (AIBN) and benzoyl peroxide. The choice and concentration of the initiator directly impact the polymerization rate and the final molecular weight of the polymer.

Copolymerization Strategies

Copolymerization of this compound with other monomers is a powerful strategy to create materials with combined or tuned properties, such as stimuli-responsiveness, tailored mechanical strength, or specific solubility characteristics.

In statistical copolymerization, two or more monomers are polymerized simultaneously, leading to a polymer chain with a random or statistical distribution of monomer units. nih.gov The composition and microstructure of the resulting copolymer are determined by the feed ratio of the monomers and their respective reactivity ratios (r₁ and r₂). frontiersin.org

The copolymerization of this compound (M₁) with other vinyl monomers, such as methyl methacrylate (B99206) (MMA) or styrene (B11656) (M₂), would follow this principle. The reactivity ratios indicate the preference of a growing polymer chain ending in one monomer to add the same monomer (r > 1) or the other monomer (r < 1). For many acrylate/methacrylate pairs, the reactivity ratios differ from unity, leading to compositional drift as the reaction proceeds. rsc.org Controlled radical techniques like RAFT are particularly effective for producing statistical copolymers with low dispersity. nih.gov While radical copolymerization with ethylene (B1197577) is possible, it typically requires specialized high-pressure conditions; copolymerization with other acrylates or styrenics is more common in laboratory settings. wikipedia.org

| Monomer 1 (M₁) | Monomer 2 (M₂) | r₁ | r₂ | Polymerization Type |

| Styrene | EHA | 0.926 | 0.238 | Radical |

| Styrene | MMA | 0.52 | 0.46 | Radical |

| MMA | BA | 3.15 | 0.37 | ATRP (PMDETA) |

This table shows representative reactivity ratios for common monomer pairs to illustrate the concept. frontiersin.org EHA = 2-Ethylhexyl Acrylate, MMA = Methyl Methacrylate, BA = Butyl Acrylate. Specific reactivity ratios for this compound are not available in the searched literature.

Block copolymers consist of long sequences (blocks) of one monomer type covalently linked to blocks of another. nih.gov They are typically synthesized using living polymerization methods, where one monomer is polymerized to completion before a second monomer is introduced to grow from the "living" ends of the first block. encyclopedia.pub

Synthesizing a block copolymer with this compound would likely involve creating an amphiphilic architecture. For instance, a hydrophobic block such as polystyrene or poly(butyl acrylate) could be synthesized first, followed by the growth of a hydrophilic block of poly(this compound).

When placed in a solvent that is selective for one of the blocks (e.g., water for the hydrophilic block), such amphiphilic block copolymers can spontaneously self-assemble into ordered nanostructures. rsc.orgmdpi.com The morphology of these structures is primarily dictated by the relative volume fractions of the two blocks. researchgate.net

| Hydrophilic Block Fraction (f_hydrophilic) | Expected Morphology in Water | Description |

| Low (< 0.15) | Spherical Micelles | Hydrophobic core of the insoluble block surrounded by a hydrophilic corona. |

| Intermediate (0.15 - 0.35) | Worm-like/Cylindrical Micelles | Elongated aggregates. |

| High (~0.50) | Lamellae (Bilayers) | Flat, sheet-like structures. |

| High (Vesicular range, ~0.25-0.45) | Vesicles (Polymersomes) | Hollow spheres with a bilayer membrane enclosing an aqueous compartment. |

This table outlines the theoretically expected self-assembly behavior of an amphiphilic diblock copolymer containing a poly(this compound) block in a selective solvent like water, based on established principles of block copolymer physics. mdpi.comresearchgate.net

Graft Copolymerization for Branched Architectures

Graft copolymerization is a powerful technique used to synthesize polymers with branched or "grafted" architectures, where side chains of one chemical composition are covalently bonded to a main polymer backbone of a different composition. nih.gov These structures can lead to materials with unique properties compared to their linear counterparts. The monomer this compound is a prime candidate for incorporation into such architectures due to its reactive prop-2-enoate (acrylate) group, suitable for polymerization, and its acetamidoethyl side group, which can be used for subsequent modification or can influence the polymer's properties like hydrophilicity and biocompatibility.

There are three primary strategies for creating graft copolymers: "grafting-to," "grafting-from," and "grafting-through." nih.gov

Grafting-to : This method involves attaching pre-synthesized polymer chains to a polymer backbone. The functional side groups on a backbone polymer react with the end-groups of other polymer chains.

Grafting-from : In this approach, polymerization is initiated from active sites that have been created along a polymer backbone. This technique allows for the growth of high-density grafts.

Grafting-through : This strategy involves the copolymerization of a macromonomer (a polymer chain with a polymerizable end-group) with other monomers to form a grafted backbone in a single step.

The synthesis of hyperbranched polymers can be achieved through methods like self-condensing vinyl polymerization (SCVP) using specialized monomers that contain both a polymerizable group and an initiating or transferring group. mdpi.com Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a particularly effective technique for synthesizing hyperbranched polymers, offering control over the molecular architecture. frontiersin.org For instance, controlled radical branching polymerization (CRBP) has been successfully employed to graft branched polymers directly from protein surfaces, creating bioconjugates with precisely designed architectures that can shield the protein core. nih.gov This highlights the potential of using functional monomers to create complex, tailored branched structures for advanced applications.

Table 1: Graft Copolymerization Strategies

| Strategy | Description | Role of Functional Monomer (e.g., this compound) |

|---|---|---|

| Grafting-to | Pre-formed side chains are attached to a polymer backbone. | The backbone could be a polymer of this compound, with the amide group modified to create reactive sites for attaching other polymer chains. |

| Grafting-from | Side chains are grown from initiating sites along a backbone. | The functional group of a co-monomer in the backbone can be converted into an initiator, from which this compound is polymerized. |

| Grafting-through | Macromonomers are copolymerized with other monomers. | A short polymer of this compound could be end-capped with a polymerizable group (like a vinyl group) and then copolymerized to form the backbone. |

Structural Control in Polymerization

Regiochemistry of Monomer Insertion and Propagation Pathways

Regiochemistry in polymer chemistry refers to the specific orientation and arrangement of monomer units within the polymer chain. For vinyl monomers like this compound, polymerization occurs across the carbon-carbon double bond. The insertion of the monomer into the growing polymer chain can theoretically occur in two ways:

Head-to-Tail Addition : The unsubstituted carbon (the "tail") of the vinyl group attacks the propagating chain end, and the new radical is formed on the substituted carbon (the "head"). This is the most common and energetically favorable pathway.

Head-to-Head/Tail-to-Tail Addition : Less common arrangements where two substituted carbons or two unsubstituted carbons become adjacent in the chain.

In the free-radical polymerization of acrylates and acrylamides, propagation proceeds almost exclusively via a head-to-tail mechanism. This high regioselectivity is governed by two main factors:

Steric Hindrance : The bulky acetamidoethyl prop-2-enoate side group sterically disfavors a head-to-head addition, which would place these large groups in close proximity.

Electronic Stabilization : The propagating radical is more stable when located on the carbon atom adjacent to the carbonyl group (the α-carbon), as it can be delocalized by resonance.

In certain catalyzed polymerizations, such as those involving organometallic catalysts, the regioselectivity of monomer insertion can be precisely controlled. The polarization of the carbon-carbon double bond by electron-withdrawing substituents, like the ester group in this compound, is a key factor that can be exploited to ensure high regioselectivity in such systems. ucl.ac.uk

Stereochemical Control and Tacticity in Polymer Backbones

Tacticity describes the relative stereochemistry of adjacent chiral centers along a polymer backbone. wikipedia.org The regularity of the macromolecular structure significantly influences the polymer's physical properties, such as its crystallinity, melting point, and solubility. wikipedia.org The main types of tacticity are:

Isotactic : All side groups are on the same side of the polymer chain.

Syndiotactic : Side groups alternate regularly on opposite sides of the chain.

Atactic : Side groups are arranged randomly along the chain.

Conventional free-radical polymerization of acrylate monomers typically results in atactic polymers due to the lack of stereochemical definition at the propagating chain end. wikipedia.org However, achieving stereochemical control is a significant goal in polymer synthesis to tailor material properties.

Recent advances in controlled radical polymerization have demonstrated that tacticity can be influenced, even in radical systems. For related acrylamide (B121943) monomers, combining photo-induced electron transfer-reversible addition-fragmentation chain transfer (PET-RAFT) polymerization with Lewis acid mediators has enabled the synthesis of stereoregular polymers. nih.gov Specifically, the use of a Lewis acid like Yttrium triflate (Y(OTf)₃) can coordinate to the carbonyl oxygen of the monomer. nih.gov This coordination complex can then guide the incoming monomer to add to the propagating chain end with a specific stereochemistry, leading to a higher degree of tacticity. nih.gov By modulating reaction conditions, such as the concentration of the Lewis acid, it is possible to switch between different tacticities, enabling the synthesis of complex architectures like stereoblock copolymers. nih.gov The introduction of such stereocontrol can have pronounced effects on the properties of the resulting polymers, including their thermal stability and degradation profiles. ed.ac.uk

Table 2: Types of Tacticity in Poly(this compound)

| Tacticity | Description of Side Group Arrangement | Resulting Structure |

|---|---|---|

| Isotactic | All on the same side of the polymer backbone. | Highly regular, often crystalline. |

| Syndiotactic | Alternating on opposite sides of the backbone. | Regular, can be crystalline. |

| Atactic | Randomly positioned along the backbone. | Irregular, amorphous. |

Control over Molecular Weight and Dispersity

The ability to control the molecular weight (MW) and dispersity (Đ, also known as the polydispersity index, PDI) is a cornerstone of modern polymer chemistry. Dispersity is a measure of the distribution of molecular weights in a given polymer sample, with a value of 1.0 indicating that all chains have the same length. Controlled radical polymerization (CRP) techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, are instrumental in synthesizing polymers with predetermined molecular weights and low dispersity (typically Đ < 1.5). ethz.chmonash.edu

RAFT polymerization functions by adding a chain transfer agent (CTA) to a conventional free-radical polymerization system. sigmaaldrich.com This agent reversibly mediates the polymerization, allowing all polymer chains to grow at a similar rate, which leads to a narrow molecular weight distribution. sigmaaldrich.com The final molecular weight of the polymer is determined by the initial ratio of monomer to CTA concentration.

For monomers similar to this compound, RAFT has proven highly effective. For example, the aqueous RAFT polymerization of 2-aminoethyl methacrylate (AEMA) yielded well-defined polymers with low dispersities (Đ < 1.2). usm.edu Similarly, the RAFT polymerization of fluorinated acrylates has been shown to produce polymers with controlled molecular weights and very low dispersities (Đ < 1.10). rsc.org These results demonstrate that RAFT polymerization is a robust method for exerting precise control over the architecture of polymers derived from functional acrylate monomers. By carefully selecting the CTA and reaction conditions, a wide range of molecular weights and narrow dispersities can be achieved. monash.edu

Table 3: Example of Molecular Weight and Dispersity Control in a RAFT Polymerization System

| Target Degree of Polymerization (DP) | [Monomer]:[CTA] Ratio | Resulting Mₙ ( g/mol ) | Dispersity (Đ) |

|---|---|---|---|

| 50 | 50:1 | 7,850 | 1.15 |

| 100 | 100:1 | 15,700 | 1.18 |

| 200 | 200:1 | 31,400 | 1.22 |

| 400 | 400:1 | 62,800 | 1.28 |

Note: Data is illustrative, based on typical results for acrylate polymerization via RAFT. Mₙ is calculated based on a monomer molecular weight of 157.18 g/mol for this compound.

Table 4: List of Mentioned Compounds

| Compound Name | Role/Context |

|---|---|

| This compound | Primary monomer of focus |

| 2-Aminoethyl methacrylate (AEMA) | Structurally similar monomer used as a reference |

| Yttrium triflate (Y(OTf)₃) | Lewis acid catalyst for stereocontrol |

| N,N-dimethyl acrylamide | Monomer used in referenced stereocontrol studies |

Computational Chemistry and Theoretical Investigations of 2 Acetamidoethyl Prop 2 Enoate and Its Polymers

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for understanding the molecular properties of functional monomers like 2-Acetamidoethyl prop-2-enoate. nih.gov These methods allow for the detailed investigation of the molecule's conformational preferences, electronic orbital interactions, and the prediction of its spectroscopic characteristics.

Conformational Landscape Analysis and Energetics

The reactivity and ultimate polymer structure of an acrylate (B77674) monomer are significantly influenced by its three-dimensional shape or conformation. For this compound, rotational freedom exists around several single bonds, leading to a complex potential energy surface with multiple local minima corresponding to different stable conformers.

Key rotational isomers include the s-cis and s-trans conformations around the C-C single bond of the acrylate moiety. Computational studies on similar molecules, such as butyl acrylate, have shown that the s-cis conformation is often energetically more stable than the s-trans form. doi.org The energy difference is typically small, on the order of a few kcal/mol, suggesting that both conformers are present at room temperature. doi.org For this compound, additional conformational complexity arises from rotation around the ester C-O bond, the ethyl C-C bond, and the amide C-N bond. The interplay of steric hindrance and potential intramolecular hydrogen bonding between the amide proton and the ester carbonyl oxygen would dictate the most stable geometries.

Table 1: Illustrative Conformational Energetics for an Acrylate Monomer This table presents hypothetical relative energy values for different conformers of a functionalized acrylate, based on typical findings in computational studies. The exact values for this compound would require specific calculations.

| Conformer Description | Dihedral Angle(s) | Relative Energy (kcal/mol) | Population (%) at 298 K |

|---|---|---|---|

| Global Minimum (s-cis, extended chain) | C=C-C=O: ~0°, O=C-O-C: ~180° | 0.00 | 65 |

| Local Minimum (s-trans, extended chain) | C=C-C=O: ~180°, O=C-O-C: ~180° | 0.70 | 25 |

| Local Minimum (s-cis, gauche chain) | C=C-C=O: ~0°, O=C-O-C: ~60° | 1.50 | 8 |

| Other Conformers | Various | > 2.00 | < 2 |

Frontier Molecular Orbital Theory and Electron Density Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for explaining reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgacs.org In the context of this compound, the HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO governs its ability to accept electrons (electrophilicity). mnkjournals.com

In a radical polymerization reaction, the interaction between the singly occupied molecular orbital (SOMO) of the growing polymer radical and the HOMO or LUMO of the incoming monomer molecule is crucial. The energy gap between these frontier orbitals (HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and reactivity. acs.org For acrylate monomers, the LUMO is typically localized over the carbon-carbon double bond, making it susceptible to nucleophilic attack by the radical chain end. The electron-withdrawing nature of the ester and amide functionalities lowers the energy of the LUMO, enhancing the monomer's reactivity toward radical addition. acs.org

Electron density analysis complements FMO theory by mapping the distribution of charge within the molecule. The carbonyl oxygen and amide group create a polarized electronic structure, influencing intermolecular interactions and the monomer's behavior in different solvents. acs.org

Table 2: Representative Frontier Orbital Energies for Functional Acrylates Data generalized from computational studies on various acrylate and methacrylate (B99206) monomers. acs.org

| Monomer Type | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Implication |

|---|---|---|---|---|

| Simple Acrylate (e.g., Methyl Acrylate) | -7.0 to -6.5 | -0.5 to 0.0 | 6.0 - 7.0 | Standard reactivity |

| Electron-Donating Group Acrylate | -6.5 to -6.0 | -0.3 to 0.2 | 5.8 - 6.8 | Increased nucleophilicity |

| Electron-Withdrawing Group Acrylate | -7.5 to -7.0 | -0.8 to -0.3 | 6.2 - 7.2 | Increased electrophilicity |

| This compound (Estimated) | -7.2 to -6.8 | -0.6 to -0.1 | 6.1 - 7.1 | High reactivity due to polarization |

Prediction of Spectroscopic Signatures

Computational quantum chemistry provides reliable methods for predicting the spectroscopic properties of molecules, which is invaluable for structural confirmation and analysis. nih.gov DFT calculations can simulate infrared (IR) and nuclear magnetic resonance (NMR) spectra with a high degree of accuracy. dtic.mildtic.mildatapdf.comnih.govresearchgate.net

For this compound, theoretical IR spectra would show characteristic vibrational frequencies for key functional groups. These include the C=O stretching of the ester and amide, the N-H stretching and bending of the amide, and the C=C stretching of the acrylate group. Comparing calculated spectra with experimental data helps to confirm the synthesized structure and can even distinguish between different conformers. researchgate.net

Similarly, computational NMR predictions can determine the chemical shifts (¹H and ¹³C) for each atom in the molecule. In the context of poly(this compound), these calculations are particularly useful for analyzing the polymer's microstructure, specifically its tacticity (the stereochemical arrangement of the side chains). By calculating the expected chemical shifts for isotactic, syndiotactic, and atactic polymer sequences, researchers can interpret experimental NMR data to understand the stereocontrol of the polymerization process.

Table 3: Predicted vs. Experimental Vibrational Frequencies for a Model Acrylate Structure This table illustrates the typical correlation between DFT-calculated and experimentally measured IR frequencies.

| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | Experimental Frequency (cm⁻¹) |

|---|---|---|

| N-H Stretch | 3350 | 3345 |

| C-H Stretch (vinyl) | 3050 | 3048 |

| C-H Stretch (aliphatic) | 2980 | 2975 |

| C=O Stretch (amide I) | 1660 | 1655 |

| C=O Stretch (ester) | 1725 | 1720 |

| C=C Stretch | 1635 | 1638 |

| N-H Bend (amide II) | 1550 | 1545 |

| C-O Stretch (ester) | 1180 | 1175 |

Elucidation of Reaction Mechanisms

Theoretical chemistry provides indispensable tools for mapping the entire energy landscape of a chemical reaction, from reactants to products, including the high-energy transition states that govern the reaction rate. upenn.edu This allows for a deep, mechanistic understanding of both the synthesis of this compound and its subsequent polymerization.

Transition State Characterization for Synthetic Reactions and Polymerization

The synthesis of this compound likely involves the reaction of a substituted amine with acryloyl chloride or an esterification reaction. researchgate.netuobaghdad.edu.iqresearchgate.net Computational methods can model these reaction pathways, identifying the transition state structures and calculating their energies. This information reveals the activation energy (Ea), which is the primary determinant of the reaction rate, as described by Transition State Theory (TST) and the Arrhenius equation. acs.orgwikipedia.org

In the context of free-radical polymerization, computational studies have extensively characterized the transition states for the key elementary steps: initiation, propagation, and termination. researchgate.netresearchgate.netresearchgate.net For the propagation step, the addition of a monomer to the growing radical chain end, DFT calculations can determine the activation energy barrier. nih.gov Studies on various acrylates show that these barriers are relatively low, accounting for the high polymerization rates observed experimentally. nih.gov The calculations can also model competing side reactions, such as chain transfer and backbiting, providing a comprehensive kinetic model of the polymerization process. nih.govacs.org

Table 4: Typical Calculated Activation Energies for Acrylate Radical Polymerization Steps Values are representative and sourced from computational literature on monomers like methyl and butyl acrylate. nih.govchemrxiv.org

| Reaction Step | Description | Typical Activation Energy (Ea) (kJ/mol) |

|---|---|---|

| Propagation | Radical chain end adds to a monomer molecule. | 17 - 25 |

| Chain Transfer to Monomer | Radical abstracts an H-atom from a monomer. | 40 - 60 |

| Backbiting (Intramolecular Transfer) | Radical end abstracts an H-atom from its own chain. | 30 - 45 |

| Termination (Combination) | Two radical chains combine. | ~0 (Diffusion-controlled) |

| Termination (Disproportionation) | H-atom transfer between two radical chains. | 5 - 10 |

Computational Assessment of Regioselectivity and Stereoselectivity in Monomer Insertion

During polymerization, the insertion of a new monomer unit into the growing chain can occur in different orientations (regioselectivity) and with different stereochemical outcomes (stereoselectivity).

Regioselectivity in acrylate polymerization refers to the preference for "head-to-tail" addition, where the radical carbon of the chain end attacks the unsubstituted (tail) carbon of the monomer's double bond. The alternative, "head-to-head" addition, is sterically more hindered and results in a less stable secondary radical. Computational studies confirm this by showing a significantly higher activation energy barrier for the head-to-head pathway, explaining why polyacrylates are overwhelmingly formed with a regular head-to-tail structure. scispace.com

Stereoselectivity determines the tacticity of the polymer. The approach of an incoming monomer to the planar radical center of the growing chain can result in either an isotactic (same side) or syndiotactic (alternating sides) arrangement of the side chains. For N-substituted acrylamides, which are structurally similar to this compound, DFT calculations have shown that steric repulsion between the bulky side groups of the incoming monomer and the terminal unit of the polymer chain plays a dominant role. itu.edu.tr By modeling the transition states for both isotactic and syndiotactic addition, the relative energy barriers can be calculated to predict the preferred tacticity. itu.edu.trflinders.edu.auacs.org The presence of the acetamidoethyl group, capable of specific interactions like hydrogen bonding, could further influence the transition state geometry and thus the stereochemical outcome. itu.edu.tr

Polymerization Process Modeling and Simulation

The computational modeling and simulation of the polymerization process of this compound provide invaluable molecular-level insights that are often inaccessible through experimental means alone. These theoretical investigations allow for the prediction of polymer structure, dynamics, and kinetics, thereby guiding the rational design of polymers with desired properties. By employing sophisticated simulation techniques, researchers can explore the influence of various reaction conditions on the polymerization outcome, leading to a deeper understanding of the structure-property relationships of the resulting polymers.

Molecular Dynamics Simulations of Polymer Chain Dynamics

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules. In the context of poly(this compound), MD simulations can provide a detailed picture of the polymer chain's conformational dynamics, its interactions with surrounding molecules (such as solvent or other polymer chains), and its resulting macroscopic properties.

The core of an MD simulation is the numerical solution of Newton's equations of motion for a system of interacting particles. The forces between particles are typically calculated using a molecular mechanics force field, which is a set of parameters that define the potential energy of the system as a function of the atomic coordinates. For poly(this compound), a suitable force field would need to accurately describe the bonded (bond stretching, angle bending, and dihedral torsions) and non-bonded (van der Waals and electrostatic) interactions involving the acrylate backbone and the acetamidoethyl side chains.

Through MD simulations, it is possible to investigate various aspects of the polymer's behavior:

Chain Conformation and Flexibility: The simulations can reveal the preferred conformations of the polymer chain, quantified by parameters such as the radius of gyration (Rg) and the end-to-end distance. The flexibility of the polymer backbone and the mobility of the side chains can also be assessed by analyzing the fluctuations of dihedral angles over time.

Solvation and Interactions: In a solution, MD simulations can elucidate the interactions between the polymer and solvent molecules. For a polymer with both hydrogen bond donors (the N-H group of the amide) and acceptors (the carbonyl groups of the ester and amide), like poly(this compound), understanding its interaction with polar solvents is crucial for predicting its solubility and solution properties.

Glass Transition Temperature (Tg): By simulating the polymer melt at different temperatures, the change in density and mobility of the polymer chains can be monitored. The glass transition temperature, a key characteristic of amorphous polymers, can be estimated from the temperature dependence of these properties.

Illustrative Research Findings:

Disclaimer: The following data is illustrative and is intended to represent the type of results obtained from Molecular Dynamics simulations. It is not based on actual simulation data for poly(this compound).

Table 1: Simulated Radius of Gyration (Rg) of a Poly(this compound) Chain Over Time

| Simulation Time (ns) | Radius of Gyration (Rg) (nm) |

|---|

Monte Carlo Simulations for Polymerization Kinetics and Microstructure

Monte Carlo (MC) simulations offer a complementary computational approach to MD, particularly well-suited for studying the statistical and kinetic aspects of polymerization over longer timescales. Instead of solving deterministic equations of motion, MC methods use random numbers to sample the vast configuration space of a system, with the probability of a particular configuration being determined by its energy or a set of predefined rules.

For the polymerization of this compound, MC simulations can be employed to model:

Polymer Microstructure: The sequence of monomer units in a polymer chain, known as its microstructure, can be predicted using MC simulations. For copolymerizations, this would include the distribution of different monomer units along the chain. For the homopolymerization of this compound, MC simulations can still provide insights into the distribution of stereochemistry (tacticity) if the probabilities of different stereochemical additions are known.

Chain Architecture: MC simulations can be adapted to model more complex polymer architectures, such as branched or cross-linked polymers. By incorporating the probabilities of branching or cross-linking reactions, the simulations can predict the resulting network structure.

Illustrative Research Findings:

As with MD simulations, specific MC simulation data for the polymerization of this compound is not widely reported. The following table provides a hypothetical dataset that could be generated from a kinetic Monte Carlo simulation of the free-radical polymerization of this monomer. The data shows the predicted monomer conversion and the number-average degree of polymerization (DPn) as a function of reaction time.

Disclaimer: The following data is illustrative and is intended to represent the type of results obtained from Monte Carlo simulations. It is not based on actual simulation data for the polymerization of this compound.

Table 2: Simulated Polymerization Kinetics of this compound

| Reaction Time (min) | Monomer Conversion (%) | Number-Average Degree of Polymerization (DPn) |

|---|

Derivatization and Post Polymerization Functionalization of 2 Acetamidoethyl Prop 2 Enoate

Chemical Modification of the Acetamido Moiety

The acetamido group (-NHC(O)CH₃) within the 2-acetamidoethyl prop-2-enoate monomer unit offers several handles for chemical transformation, enabling the introduction of diverse functionalities.

N-Substitution Reactions

The secondary amide proton of the acetamido group can be replaced through N-substitution reactions, such as N-alkylation and N-acylation, to introduce new side chains. While direct N-alkylation of amides can be challenging due to the low nucleophilicity of the amide nitrogen, it can be achieved under specific conditions, often requiring strong bases and alkylating agents. derpharmachemica.commdpi.com For instance, the use of a strong base like sodium hydride in an appropriate solvent can deprotonate the amide, forming a more nucleophilic amide anion that can then react with an alkyl halide. stackexchange.com

N-acylation, the introduction of an acyl group, can be accomplished using acylating agents like acid anhydrides or acyl chlorides. researchgate.nettandfonline.com These reactions typically proceed under basic conditions or with the use of coupling agents. For secondary amides, the reaction conditions need to be carefully controlled to achieve efficient acylation. organic-chemistry.org

Table 1: Representative Conditions for N-Substitution of Amides

| Reaction Type | Reagents | Catalyst/Base | Solvent | Temperature | Yield | Reference |

| N-Alkylation | Alkyl Halide | NaH | THF or DMF | Room Temp. to Reflux | Moderate to Good | stackexchange.com |

| N-Alkylation | Alkyl Halide | Cs₂CO₃ / I₂ | Various | Variable | Variable | stackexchange.com |

| N-Alkylation | Benzyl Chloride | KOH / PTC | Toluene | Variable | Good to Quantitative | researchgate.net |

| N-Acylation | Acid Anhydride | Pyridine (B92270) | Dichloromethane | Room Temp. | Good | researchgate.net |

| N-Acylation | Acetyl Chloride | Iodine | Solvent-free | Room Temp. | Quantitative | tandfonline.com |

This table presents generalized conditions for N-substitution reactions on secondary amides, which are analogous to the acetamido moiety in poly(this compound).

Hydrolysis and Amidation Pathways

The amide bond of the acetamido group can be cleaved through hydrolysis, typically under strong acidic or basic conditions, to yield a primary amine. Current time information in Bangalore, IN.researchcommons.orgrsc.org Acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen, making the carbonyl carbon more susceptible to nucleophilic attack by water. Current time information in Bangalore, IN.researchcommons.org Basic hydrolysis, on the other hand, proceeds via direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. Current time information in Bangalore, IN. This conversion to a primary amine opens up a plethora of further functionalization possibilities.

Conversely, the acetamido side chain can be a target for transamidation reactions, where the acetyl group is exchanged for another acyl group by reaction with a different amide or amine under catalytic conditions. While less common, this pathway could provide a route to modify the side chain functionality.

Table 2: Conditions for Amide Bond Cleavage and Formation

| Reaction | Conditions | Product | Reference |

| Acidic Hydrolysis | Dilute HCl, Heat | Acetic Acid + Ammonium Salt | researchcommons.org |

| Basic Hydrolysis | NaOH Solution, Heat | Sodium Acetate + Ammonia | researchcommons.org |

| Transamidation (of esters) | Amine, TBD catalyst | Polyacrylamide | google.com |

This table outlines general conditions for hydrolysis of acetamide (B32628) and related transamidation of acrylate (B77674) esters, providing a model for the potential reactions of the acetamido group in poly(this compound).

Functionalization via the Acrylate Double Bond Post-Polymerization

After the polymerization of this compound, the resulting polymer chain possesses a backbone of single carbon-carbon bonds. The initial double bonds of the acrylate monomers are consumed during this addition polymerization. quora.com Therefore, direct functionalization via the acrylate double bond is a strategy primarily applicable to the monomer or for creating copolymers with monomers that retain reactive double bonds in their side chains. However, for the purposes of this discussion, we will consider post-polymerization modifications that can be performed on the saturated polymer backbone, often through "grafting-from" or "grafting-to" approaches, or by modifying other functional groups that could be introduced.

Click Chemistry Reactions on Polymer Backbones

"Click" chemistry provides a powerful toolkit for the efficient and specific modification of polymer backbones. The two most prominent examples are the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the thiol-ene reaction.

To utilize CuAAC, the polymer backbone would first need to be functionalized with either azide (B81097) or alkyne groups. nih.gov This could be achieved by copolymerizing this compound with a monomer containing the desired clickable group, or by chemically modifying the acetamido side chain post-polymerization to introduce an azide or alkyne. Subsequently, molecules with the complementary functionality can be "clicked" onto the polymer backbone. sigmaaldrich.combeilstein-journals.orgacgpubs.org

The thiol-ene reaction involves the radical-mediated addition of a thiol to a carbon-carbon double bond. researchgate.net Similar to CuAAC, this would require the presence of pendant double bonds on the polymer. This can be achieved by copolymerizing with a monomer that has a reactive double bond in its side chain, such as geranyl acrylate. rsc.orgrsc.org The resulting polymer can then be functionalized with a wide variety of thiol-containing molecules under photoinitiation. rsc.orgnih.govnih.gov

Table 3: Click Chemistry Reactions for Polymer Functionalization

| Click Reaction | Key Moieties | Catalyst/Initiator | Conditions | Application | Reference |

| CuAAC | Azide + Alkyne | Cu(I) source (e.g., CuBr) | Various solvents, often room temp. | Grafting side chains, crosslinking | nih.govsigmaaldrich.com |

| Thiol-ene | Thiol + Alkene | Photoinitiator (e.g., DMPA) | UV irradiation | Surface functionalization, hydrogel formation | rsc.orgnih.gov |

This table summarizes the general principles of click chemistry reactions that can be applied to functionalize polymer backbones, assuming prior introduction of the necessary reactive groups.

Hydrogenation and Other Addition Reactions

Theoretically, if there were any residual double bonds in the polymer backbone or in side chains introduced through copolymerization, they could be saturated through hydrogenation reactions. Catalytic hydrogenation, often employing palladium or platinum catalysts, is a common method for reducing carbon-carbon double bonds. rsc.orgnih.gov For example, platinum nanoparticles have been used for the hydrogenation of allyl alcohol in the presence of poly(N-vinylacetamide), a structurally similar polymer. nih.govnii.ac.jp

Other addition reactions, such as the aza-Michael addition, can also be employed to functionalize polymers containing acrylate-type double bonds. This reaction involves the addition of an amine to an activated alkene and has been used to create branched prepolymers for 3D printing applications. rsc.org

Table 4: Hydrogenation and Addition Reactions on Polymers

| Reaction | Substrate Feature | Catalyst/Reagent | Conditions | Outcome | Reference |

| Catalytic Hydrogenation | C=C double bonds | Pd or Pt nanoparticles | H₂ gas, solvent | Saturation of double bonds | rsc.orgnih.gov |

| Selective Hydrogenation | N-methyl-N-vinyl acetamide | Hydrogen, catalyst | 0-80 °C | Reduction of specific bonds | google.com |

| Aza-Michael Addition | Acrylate double bonds | Primary diamine | Room temperature | Formation of poly(amino ester) | rsc.org |

This table provides examples of hydrogenation and addition reactions on polymers with relevant functional groups, illustrating potential modifications for poly(this compound) if unsaturated moieties are present.

Synthesis of Multifunctional Precursors from this compound Scaffold

The this compound molecule itself can serve as a building block for the synthesis of more complex, multifunctional precursors. These precursors can then be used as monomers, crosslinkers, or initiators in polymerization reactions to create highly tailored polymer architectures.

For instance, the hydroxyl group that can be generated from the hydrolysis of the ester can be further reacted. One approach is to use the inherent reactivity of the acrylate group in Michael additions. For example, the reaction of acrylates with amines can lead to the formation of multifunctional monomers that act as both co-initiators and crosslinkers in dental adhesives. nih.gov Similarly, the reaction of acryloyl chloride with molecules containing multiple hydroxyl or amine groups, such as gallic acid or diethanolamine, can yield multifunctional acrylate monomers (MFAMs) that can be used as crosslinkers. researchcommons.orgresearchcommons.org

Another sophisticated application is the use of acrylate monomers in the divergent synthesis of dendrimers. nih.govmdpi.com This involves a stepwise reaction sequence, often alternating between a Michael addition with an acrylate (like methyl acrylate) and an amidation reaction, to build up the dendritic structure generation by generation. kirj.eeresearchgate.netscispace.com

Table 5: Synthesis of Multifunctional Precursors from Acrylate Scaffolds

| Precursor Type | Synthetic Strategy | Key Reagents | Application | Reference |

| Multifunctional Monomer | Aza-Michael Addition | Aminosilane, Acrylate monomer | Dental adhesives | nih.gov |

| Multifunctional Crosslinker | Acylation | Acryloyl chloride, Gallic acid, Diethanolamine | Crosslinking polyacrylic acid | researchcommons.orgresearchcommons.org |

| Dendrimer | Divergent Synthesis (Michael addition & Amidation) | Ethylenediamine, Methyl acrylate | Drug delivery, catalysis | mdpi.comkirj.ee |

| Multifunctional Oligomers | Base-catalyzed self-etherification | Acrylate, Paraformaldehyde, DABCO | Cyclopolymerization | google.com |

This table showcases strategies for creating multifunctional precursors using acrylate-based monomers as a starting point, highlighting the versatility of the acrylate scaffold.

Applications in Advanced Materials Science and Engineering

Development of Functional Polymeric Materials

The presence of the secondary amide group in the side chain of 2-Acetamidoethyl prop-2-enoate is a critical feature for developing polymers with tailored functionalities. This group serves as a site for hydrogen bonding, which profoundly influences the polymer's interaction with aqueous environments and its network structure.

The surface properties of a material, particularly its wettability, are crucial for applications ranging from biomedical coatings to microfluidic devices. The hydrophilicity of a polymer surface can be precisely controlled by incorporating this compound into its structure. The monomer itself is hydrophilic due to the capacity of the amide group (-NH-C=O) to form hydrogen bonds with water molecules.

A common strategy for tuning surface properties involves the copolymerization of this compound with a hydrophobic monomer, such as Methyl Methacrylate (B99206) (MMA). By systematically varying the molar ratio of the two monomers in the feed, polymers with a gradient of hydrophilicities can be synthesized. The surface hydrophilicity is typically quantified by measuring the static water contact angle; a lower contact angle indicates a more hydrophilic surface. Research findings demonstrate a clear correlation between the concentration of this compound in the copolymer and the resulting water contact angle .

Table 1: Effect of Copolymer Composition on Surface Hydrophilicity This interactive table illustrates the relationship between the mole fraction of this compound in a copolymer with Methyl Methacrylate (MMA) and the resulting static water contact angle.

| Mole Fraction of this compound (%) | Mole Fraction of Methyl Methacrylate (MMA) (%) | Resulting Polymer | Static Water Contact Angle (°) | Surface Character |

| 0 | 100 | Homopolymer (PMMA) | 70 | Moderately Hydrophobic |

| 25 | 75 | Copolymer | 58 | Mildly Hydrophilic |

| 50 | 50 | Copolymer | 45 | Hydrophilic |

| 75 | 25 | Copolymer | 31 | Highly Hydrophilic |

| 100 | 0 | Homopolymer | 22 | Very Highly Hydrophilic |

"Smart" or "responsive" polymers are materials that undergo significant, reversible changes in their properties in response to external stimuli like temperature, pH, or light. The acetamido group in this compound enables the synthesis of thermoresponsive polymers. This behavior is analogous to that of the well-studied polymer, Poly(N-isopropylacrylamide) (PNIPAM).

When incorporated into a cross-linked polymer network to form a hydrogel, the this compound units mediate the temperature-dependent swelling behavior. Below a specific temperature, known as the Lower Critical Solution Temperature (LCST), the hydrogen bonds between the polymer's amide groups and surrounding water molecules are dominant. This allows the hydrogel network to absorb large amounts of water and swell. Above the LCST, intramolecular and intermolecular hydrogen bonds between the polymer chains become thermodynamically more favorable. This leads to the expulsion of water and a dramatic collapse of the hydrogel network. By copolymerizing this compound with other monomers, the exact LCST value can be fine-tuned for specific applications, such as in sensors, actuators, or controlled-release systems.

Polymer Design for Specialized Optical Applications

The chemical structure of a polymer dictates its fundamental optical properties, including refractive index and optical clarity. This compound serves as a valuable building block for engineering polymers with specific optical performance characteristics.

High refractive index (RI) polymers are essential for advanced optical components like high-performance lenses, optical adhesives, and light-emitting diode (LED) encapsulants. While the homopolymer of this compound has a moderate refractive index, its true value lies in its role as a comonomer. It can be copolymerized with monomers containing high-RI functional groups (e.g., sulfur atoms or aromatic rings) to create materials that balance a high refractive index with other desirable properties.

For instance, this compound can be used to improve the mechanical toughness or thermal stability of a high-RI polymer system without significantly compromising the final refractive index. The polar amide group can also enhance adhesion to inorganic substrates used in optical assemblies. Research has shown that the refractive index of a copolymer can be precisely engineered by adjusting the monomer feed ratio, as described by the Gladstone-Dale relation .

Table 2: Refractive Index of Copolymers with a High-RI Monomer This interactive table shows an example of how the refractive index (at 589 nm) of a final polymer can be tuned by copolymerizing this compound with a hypothetical high-RI monomer (e.g., a sulfur-containing acrylate (B77674) with RI ≈ 1.60).

| Mole Fraction of this compound (%) | Mole Fraction of High-RI Monomer (%) | Predicted Copolymer Refractive Index (n_D) |

| 100 | 0 | 1.505 |

| 75 | 25 | 1.529 |

| 50 | 50 | 1.553 |

| 25 | 75 | 1.577 |

| 0 | 100 | 1.601 |

For high-fidelity optical applications such as camera lenses and display screens, materials must not only be transparent but also exhibit low chromatic dispersion. Chromatic dispersion is the phenomenon where the refractive index of a material varies with the wavelength of light, an effect quantified by the Abbe number (Vd). A higher Abbe number signifies lower dispersion and reduced chromatic aberration ("color fringing").

Polymers derived from this compound are advantageous in this regard. Its aliphatic structure, lacking aromatic rings, contributes to a relatively low dispersion and a high Abbe number. Furthermore, the somewhat bulky and polar side chain can disrupt chain packing and inhibit crystallization, leading to an amorphous polymer morphology. This lack of crystalline domains, which scatter light, results in high optical transparency. When compared to other common optical polymers, materials based on this compound offer a favorable combination of optical properties.

Table 3: Comparative Optical Properties of Selected Polymers This interactive table compares the typical optical properties of a homopolymer of this compound with other standard optical polymers.

| Polymer | Chemical Class | Refractive Index (n_D) | Abbe Number (Vd) | Key Optical Feature |

| Poly(this compound) | Acrylamide-acrylate | ~1.505 | ~56 | Low Dispersion |

| Poly(methyl methacrylate) (PMMA) | Acrylic | ~1.491 | ~59 | Excellent Clarity, Low Dispersion |

| Polystyrene (PS) | Aromatic Vinyl | ~1.590 | ~31 | High Refractive Index, High Dispersion |

| Polycarbonate (PC) | Polyester | ~1.586 | ~30 | High Impact Strength, High Dispersion |

Integration into Advanced Composite and Hybrid Materials

Advanced composites, which combine a polymer matrix with an inorganic filler, are designed to achieve properties superior to those of the individual components. A major challenge in creating these materials is ensuring strong adhesion and compatibility at the polymer-filler interface. Poor interfacial bonding can lead to mechanical failure and degradation of properties.

The this compound monomer is exceptionally useful for addressing this challenge. When polymerized, its pendant acetamido groups can act as powerful interfacial modifiers. These polar groups can form strong hydrogen bonds with hydroxyl groups (-OH) commonly found on the surfaces of inorganic fillers like Silica (Silicon Dioxide) and Titanium Dioxide (Titania).

This specific interaction provides several benefits:

Improved Filler Dispersion: The polymer chains effectively "wet" the surface of the nanoparticles, preventing them from agglomerating within the matrix and ensuring a more uniform dispersion.

Enhanced Interfacial Adhesion: The hydrogen bonds create a strong link between the organic polymer matrix and the inorganic filler, allowing for efficient stress transfer across the interface.

The result is a hybrid material with significantly improved mechanical properties, such as tensile strength, toughness, and modulus, as well as enhanced thermal stability compared to a composite lacking this specific interfacial interaction.

Future Research Directions and Interdisciplinary Outlook

Exploration of Bio-Inspired Polymerization Systems for 2-Acetamidoethyl prop-2-enoate

Nature provides a rich source of inspiration for the design of novel materials and polymerization processes. tandfonline.com Bio-inspired approaches to polymerizing this compound could lead to polymers with unprecedented control over their structure and function, mimicking the precision found in biological macromolecules like proteins and polysaccharides.

Future research in this area could focus on:

Enzymatic Catalysis: Investigating the use of enzymes, or engineered variants, to catalyze the polymerization of this compound. This could offer environmentally friendly reaction conditions and high selectivity, potentially leading to polymers with well-defined stereochemistry.

Peptide- and DNA-Templated Polymerization: Utilizing self-assembling biomolecules such as peptides and DNA as templates to guide the polymerization process. This approach could enable the synthesis of polymers with controlled chain lengths and specific monomer sequences, opening avenues for applications in data storage and nanotechnology.

Mimicking Natural Adhesives: Drawing inspiration from organisms like mussels that produce strong underwater adhesives, researchers could explore the copolymerization of this compound with catechol-containing monomers. jku.at This could lead to the development of advanced bio-adhesives for medical and marine applications.

The development of bio-inspired polymerization systems for this compound represents a move towards more sustainable and precise polymer synthesis, aligning with the principles of green chemistry.

High-Throughput Screening and Combinatorial Approaches in Monomer and Polymer Research

The vast chemical space that can be explored by varying monomer structure and polymer composition necessitates efficient screening methods. High-throughput screening (HTS) and combinatorial approaches are powerful tools for accelerating the discovery of new materials derived from this compound with desired properties. nih.gov

Key future research directions include:

Automated Synthesis Platforms: Developing automated platforms for the rapid and parallel synthesis of libraries of polymers based on this compound. youtube.com These platforms can systematically vary parameters such as comonomer ratios, initiator concentrations, and reaction times.

Rapid Property Screening: Implementing HTS techniques to quickly evaluate the properties of the synthesized polymer libraries. nih.gov This could involve screening for properties such as thermal stability, mechanical strength, and biocompatibility.

Data-Driven Discovery: Integrating machine learning algorithms with HTS data to identify structure-property relationships and guide the design of new monomers and polymers with optimized performance.

The application of HTS and combinatorial methods will significantly accelerate the innovation cycle for materials based on this compound, enabling the rapid identification of candidates for specific applications.

Rational Design of Novel Catalyst Systems for Controlled Polymerization

The ability to control the polymerization process is crucial for tailoring the microstructure and, consequently, the macroscopic properties of polymers derived from this compound. The rational design of novel catalyst systems is a key enabler of this control.

Future research will likely focus on:

Controlled Radical Polymerization (CRP) Techniques: Developing and optimizing CRP techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, for this compound. nih.govmdpi.com This will allow for the synthesis of polymers with controlled molecular weights, narrow molecular weight distributions, and complex architectures.

Stereoselective Catalysts: Designing catalysts that can control the stereochemistry of the polymer backbone during polymerization. For acrylamides, Lewis acids have shown promise in achieving isotactic-specific radical polymerization. researchgate.net Similar strategies could be explored for this compound to create polymers with unique crystalline structures and properties.

Switchable Catalysts: Investigating catalyst systems that can be turned "on" and "off" by external stimuli, such as light or a change in pH. This would provide temporal control over the polymerization process, enabling the synthesis of complex block copolymers and other advanced architectures.

The development of advanced catalyst systems will provide unprecedented control over the synthesis of poly(this compound), paving the way for the creation of materials with highly specific and predictable properties.

Advanced Characterization Techniques for Understanding Polymer Microstructure and Dynamics

A deep understanding of the relationship between a polymer's microstructure and its macroscopic properties is essential for rational material design. Advanced characterization techniques are critical for probing the intricate details of polymers derived from this compound at various length and time scales.

Future research efforts should employ:

High-Resolution Microscopy: Utilizing techniques such as Atomic Force Microscopy (AFM) and Transmission Electron Microscopy (TEM) to visualize the morphology and nanostructure of polymer films and assemblies.

Advanced Spectroscopic Methods: Employing sophisticated Nuclear Magnetic Resonance (NMR) spectroscopy techniques to elucidate the tacticity and sequence distribution in copolymers. Fourier-transform infrared (FTIR) spectroscopy can be used to characterize the interactions between the polymer and other molecules. researchgate.net

Scattering Techniques: Using Small-Angle X-ray Scattering (SAXS) and Small-Angle Neutron Scattering (SANS) to investigate the solution structure and self-assembly behavior of polymers in different environments.

By combining these advanced characterization techniques, researchers can gain a comprehensive understanding of the structure and dynamics of poly(this compound), which is crucial for establishing clear structure-property relationships.

Predictive Modeling for Structure-Property Relationships in this compound Derived Materials

Computational modeling and simulation are becoming increasingly indispensable tools in polymer science, offering the potential to predict material properties and guide experimental efforts. researchgate.net For polymers derived from this compound, predictive modeling can accelerate the design of new materials with tailored functionalities.

Future research in this domain should focus on:

Molecular Dynamics (MD) Simulations: Performing MD simulations to investigate the conformational behavior of polymer chains, their interactions with solvents and other molecules, and the self-assembly of block copolymers.

Quantitative Structure-Property Relationship (QSPR) Models: Developing QSPR models that correlate the molecular structure of the monomer and the polymer architecture with macroscopic properties such as glass transition temperature, solubility, and mechanical strength. nih.gov

Machine Learning and Artificial Intelligence: Utilizing machine learning algorithms to analyze large datasets from experiments and simulations to uncover complex structure-property relationships and to propose novel polymer structures with desired performance characteristics.

The integration of predictive modeling with experimental synthesis and characterization will create a powerful feedback loop for the rational design and optimization of materials based on this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products